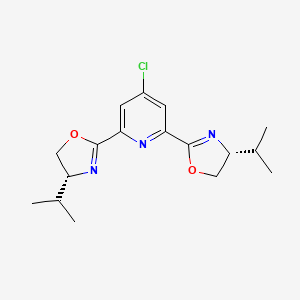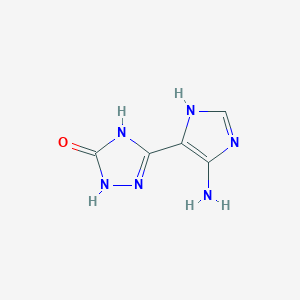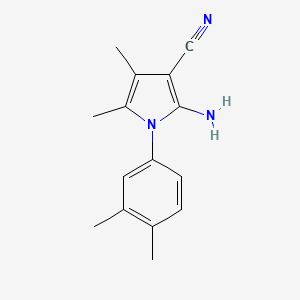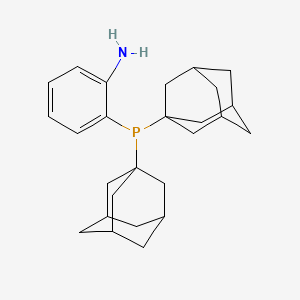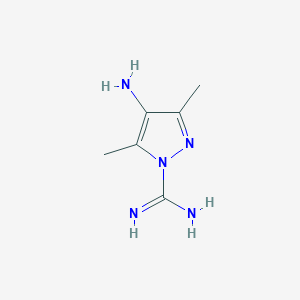
(2R,3R,4S,5S)-5-(3-Ethylisoxazol-5-yl)tetrahydrofuran-2,3,4-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R,4S,5S)-5-(3-Ethylisoxazol-5-yl)tetrahydrofuran-2,3,4-triol is a complex organic compound that features a tetrahydrofuran ring substituted with an ethylisoxazole group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5S)-5-(3-Ethylisoxazol-5-yl)tetrahydrofuran-2,3,4-triol typically involves multi-step organic reactions. The starting materials and reagents are chosen based on the desired stereochemistry and functional groups. Common synthetic routes may include:
Cyclization reactions: to form the tetrahydrofuran ring.
Substitution reactions: to introduce the ethylisoxazole group.
Protecting group strategies: to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may include:
Catalytic processes: to increase yield and selectivity.
Continuous flow chemistry: to enhance reaction efficiency.
Green chemistry principles: to minimize waste and use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
(2R,3R,4S,5S)-5-(3-Ethylisoxazol-5-yl)tetrahydrofuran-2,3,4-triol can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of the isoxazole ring to form different functional groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: Such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reducing agents: Such as NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Catalysts: Such as Pd/C (Palladium on carbon) for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Chemistry
Synthesis of complex molecules: Used as an intermediate in the synthesis of more complex organic compounds.
Study of reaction mechanisms: Provides insights into the behavior of similar compounds in various reactions.
Biology
Biochemical studies: Used to investigate the interactions with biological molecules and pathways.
Enzyme inhibition: Potential inhibitor of specific enzymes due to its unique structure.
Medicine
Drug development: Potential lead compound for the development of new pharmaceuticals.
Therapeutic applications: Investigated for its potential therapeutic effects in various diseases.
Industry
Material science: Used in the development of new materials with specific properties.
Catalysis: Potential catalyst or catalyst precursor in industrial processes.
Mechanism of Action
The mechanism of action of (2R,3R,4S,5S)-5-(3-Ethylisoxazol-5-yl)tetrahydrofuran-2,3,4-triol involves its interaction with specific molecular targets and pathways. This may include:
Binding to enzymes: Inhibiting or modulating their activity.
Interaction with receptors: Affecting signal transduction pathways.
Modulation of gene expression: Influencing the expression of specific genes.
Comparison with Similar Compounds
Similar Compounds
(2R,3R,4S,5S)-5-(3-Methylisoxazol-5-yl)tetrahydrofuran-2,3,4-triol: Similar structure with a methyl group instead of an ethyl group.
(2R,3R,4S,5S)-5-(3-Phenylisoxazol-5-yl)tetrahydrofuran-2,3,4-triol: Similar structure with a phenyl group instead of an ethyl group.
Uniqueness
Structural uniqueness: The presence of the ethylisoxazole group provides unique chemical and physical properties.
Reactivity: Different reactivity patterns compared to similar compounds due to the ethyl group.
Applications: Specific applications in research and industry that are not shared by similar compounds.
Properties
Molecular Formula |
C9H13NO5 |
|---|---|
Molecular Weight |
215.20 g/mol |
IUPAC Name |
(2R,3R,4S,5S)-5-(3-ethyl-1,2-oxazol-5-yl)oxolane-2,3,4-triol |
InChI |
InChI=1S/C9H13NO5/c1-2-4-3-5(15-10-4)8-6(11)7(12)9(13)14-8/h3,6-9,11-13H,2H2,1H3/t6-,7+,8+,9+/m0/s1 |
InChI Key |
JOBWYDOTAFPRMG-JQCXWYLXSA-N |
Isomeric SMILES |
CCC1=NOC(=C1)[C@@H]2[C@H]([C@H]([C@@H](O2)O)O)O |
Canonical SMILES |
CCC1=NOC(=C1)C2C(C(C(O2)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3',4'-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)-[1,1'-biphenyl]-4-ol](/img/structure/B12872486.png)
